Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C23H26FN3O3 and a molecular weight of 411.47 g/mol . This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of cyclization reactions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.
Attachment of the tert-butyl ester group: This is usually done through esterification reactions.
Final coupling: The final product is obtained by coupling the intermediate compounds using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Chemical Reactions Analysis
Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyridine rings.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Another structurally related compound with unique reactivity and uses.
Tert-butyl 4-(6-((4-cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C23H26FN3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)27-11-9-17(10-12-27)20-5-4-6-21(26-20)29-15-18-8-7-16(14-25)13-19(18)24/h4-8,13,17H,9-12,15H2,1-3H3 |
InChI Key |
KZSAHPSOMKFNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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